REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:12]3[C:3]([CH2:4][NH:5][C:6](=[O:13])[C:7]=3[CH:8]=[CH:9][CH:10]=2)=[CH:2]1.F[B-](F)(F)F.[CH2:19]([O+](CC)CC)[CH3:20]>C(Cl)Cl>[CH2:19]([O:13][C:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[C:11]3[NH:1][CH:2]=[C:3]([C:12]=23)[CH2:4][N:5]=1)[CH3:20] |f:1.2|
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Name
|
|
Quantity
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8.6 g
|
Type
|
reactant
|
Smiles
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N1C=C2CNC(C=3C=CC=C1C23)=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.C(C)[O+](CC)CC
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred for 24 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid is collected
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Type
|
WASH
|
Details
|
washed with a little methylene chloride
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=NCC=2C=3C(=CC=CC13)NC2
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |